molecular formula C17H21N3O3S B2370290 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1226433-59-5

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2370290
CAS No.: 1226433-59-5
M. Wt: 347.43
InChI Key: AKOVHMJGBIYKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1H-indole with 2-bromoacetyl chloride to form 2-(1H-indol-1-yl)acetyl chloride. This intermediate is then reacted with 1-(4-aminopiperazin-1-yl)cyclopropane-1-sulfonamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanol.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The piperazine ring can also interact with other biological targets, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(methylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
  • 1-(4-(ethylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Uniqueness

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is unique due to the presence of the cyclopropylsulfonyl group, which can impart different steric and electronic properties compared to methyl or ethyl sulfonyl groups. This can affect the compound’s reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-indol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-17(13-19-8-7-14-3-1-2-4-16(14)19)18-9-11-20(12-10-18)24(22,23)15-5-6-15/h1-4,7-8,15H,5-6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOVHMJGBIYKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.